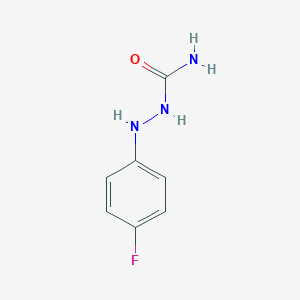

(4-Fluoroanilino)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Fluoroanilino)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It is derived from 4-Fluoroaniline, an organofluorine compound with the formula FC6H4NH2 .

Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found suitable for gram-scale synthesis of molecules having commercial application in large volumes .Molecular Structure Analysis

The molecular structure of 4-Fluoroaniline, a precursor to (4-Fluoroanilino)urea, is FC6H4NH2 . It is a colorless liquid and one of three isomers of fluoroaniline .Chemical Reactions Analysis

The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .Physical And Chemical Properties Analysis

4-Fluoroaniline, a precursor to (4-Fluoroanilino)urea, is a light-colored oily liquid . It is insoluble in water and denser than water . It has a melting point of -1.9 °C and a boiling point of 188 °C .Scientific Research Applications

Synthesis and Radiochemical Applications

A study by Olma, Ermert, and Coenen (2006) presents the synthesis of four different no carrier added (n.c.a.) 4-[18F]fluorophenylurea derivatives as model compounds for potential use in radiopharmaceuticals. These compounds were synthesized via alternative routes, using carbamate-4-nitrophenylesters as intermediates. The optimized preparation of n.c.a. 4-[18F]fluoroaniline, a key intermediate, achieved high radiochemical yields, suggesting its applicability in the development of novel radiotracers for positron emission tomography (PET) imaging (Olma, Ermert, & Coenen, 2006).

Bioactivity and Agricultural Applications

Kiran et al. (2005) synthesized new substituted oxazaphosphorinyl urea derivatives from alpha-(3-chloro-4-fluoroanilino)-o-cresol, demonstrating significant insecticidal, antimicrobial activities, and promoting Rhizobium bacteria growth in soil. These findings highlight the potential commercial application of these compounds as eco-friendly pesticides and antimicrobial agents, reflecting a dual functionality that could benefit agricultural practices and pest management strategies (Kiran et al., 2005).

Fluorescence Sensing and Analytical Applications

Helal and Kim (2010) developed novel fluorogenic sensors based on the urea derivative of 2-(2′-aminophenyl)-4-phenylthiazole, which were prepared for the recognition of anions. These sensors exhibited high selectivity for acetate ion over other anions, a property that is particularly useful for analytical and environmental monitoring applications. The study underscores the role of (4-Fluoroanilino)urea derivatives in the development of chemosensors for selective detection of specific anions (Helal & Kim, 2010).

Safety and Hazards

Mechanism of Action

Target of Action

4-fluoroaniline, a component of the compound, is known to be a common building block in medicinal chemistry and related fields . It is used as a precursor to various potential and real applications .

Mode of Action

4-fluoroaniline, a component of the compound, can be prepared by the hydrogenation of 4-nitrofluorobenzene

Biochemical Pathways

Urea, a component of the compound, is known to play a critical role in the urea cycle, a metabolic pathway for the disposal of excess nitrogen, which arises primarily as ammonia .

Pharmacokinetics

The urinary metabolic fate of 4-fluoroaniline, a component of the compound, has been studied using nmr-based methods .

Result of Action

4-fluoroaniline, a component of the compound, has been evaluated for the production of ligands for homogeneous catalysis .

Action Environment

4-fluoroaniline, a component of the compound, has been studied for its biodegradability under aerobic conditions .

properties

IUPAC Name |

(4-fluoroanilino)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN3O/c8-5-1-3-6(4-2-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICCMRNYTVYJMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NNC(=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396464 |

Source

|

| Record name | (4-fluoroanilino)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluoroanilino)urea | |

CAS RN |

16901-37-4 |

Source

|

| Record name | (4-fluoroanilino)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]-](/img/structure/B90835.png)